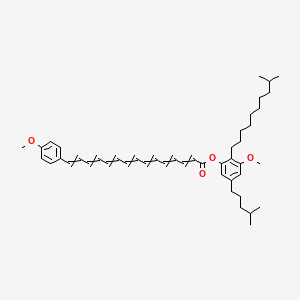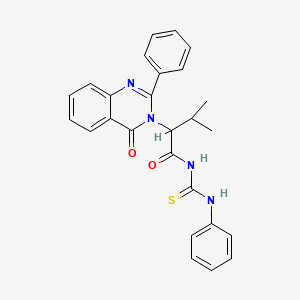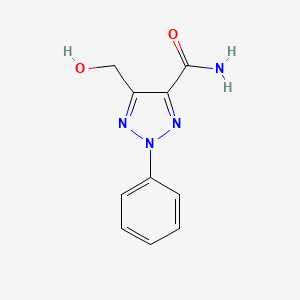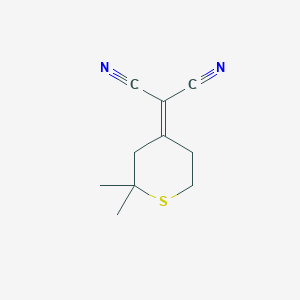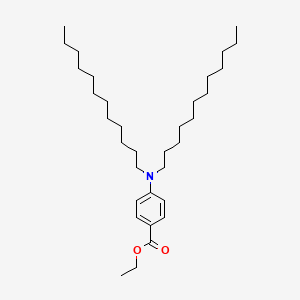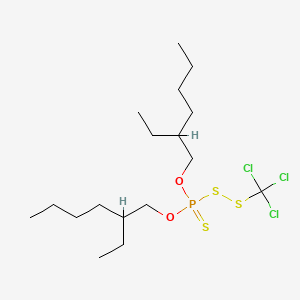oxophosphanium CAS No. 67276-97-5](/img/structure/B14473122.png)
[(Azepan-1-yl)methyl](ethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Azepan-1-yl)methyloxophosphanium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methyl group, an ethoxy group, and an oxophosphanium moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)methyloxophosphanium typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the Ethoxy Group: The ethoxy group can be added through etherification reactions using ethanol and an appropriate catalyst.
Formation of the Oxophosphanium Moiety: The oxophosphanium group can be synthesized by reacting phosphorus oxychloride with suitable nucleophiles.
Industrial Production Methods
Industrial production of (Azepan-1-yl)methyloxophosphanium may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Azepan-1-yl)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Azepan-1-yl)methyloxophosphanium has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Azepan-1-yl)methyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(Azepan-1-yl)methyloxophosphanium can be compared with other similar compounds, such as:
(Piperidin-1-yl)methyloxophosphanium: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
(Morpholin-1-yl)methyloxophosphanium: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
(Pyrrolidin-1-yl)methyloxophosphanium: Features a five-membered pyrrolidine ring.
The uniqueness of (Azepan-1-yl)methyloxophosphanium lies in its seven-membered azepane ring, which imparts distinct chemical properties and reactivity compared to its six- and five-membered counterparts.
Propiedades
Número CAS |
67276-97-5 |
|---|---|
Fórmula molecular |
C9H19NO2P+ |
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
azepan-1-ylmethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H19NO2P/c1-2-12-13(11)9-10-7-5-3-4-6-8-10/h2-9H2,1H3/q+1 |
Clave InChI |
IVBRQLSLPMKATD-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)CN1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


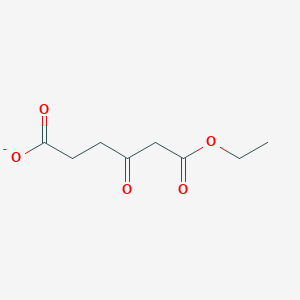
methanone](/img/structure/B14473048.png)
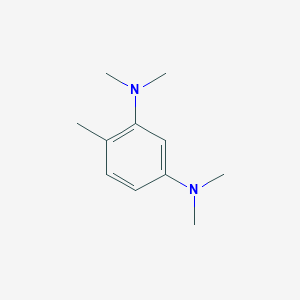
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
